7-Bromo-5H-pyrrolo[3,2-d]pyrimidine 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1378816-68-2
VCID: VC7873086
InChI: InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H
SMILES: C1=C(C2=NC=NC=C2N1)Br
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine

CAS No.: 1378816-68-2

Cat. No.: VC7873086

Molecular Formula: C6H4BrN3

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine - 1378816-68-2

Specification

CAS No. 1378816-68-2
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
IUPAC Name 7-bromo-5H-pyrrolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H
Standard InChI Key SKWPOBAVJBHMMY-UHFFFAOYSA-N
SMILES C1=C(C2=NC=NC=C2N1)Br
Canonical SMILES C1=C(C2=NC=NC=C2N1)Br

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name 7-bromo-5H-pyrrolo[3,2-d]pyrimidine reflects its bicyclic structure, where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyrimidine ring (six-membered, two-nitrogen heterocycle) at the [3,2-d] position. The bromine substituent occupies the 7th position of the fused system . Its molecular formula, C₆H₄BrN₃, corresponds to a molar mass of 198.02 g/mol, as computed by PubChem’s algorithmic tools .

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

  • CAS Registry: 1378816-68-2

  • PubChem CID: 22222455

  • European Community (EC) Number: 884-319-8
    Additional synonyms include MFCD19687341 and SCHEMBL4067918, which are supplier-specific codes used in chemical databases .

Structural Characteristics

2D and 3D Conformational Analysis

The 2D structure of 7-bromo-5H-pyrrolo[3,2-d]pyrimidine features a planar aromatic system with alternating single and double bonds (Figure 1). The bromine atom introduces steric and electronic effects, polarizing the C–Br bond (bond length ~1.90 Å) and creating a site for electrophilic aromatic substitution .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
SMILESC1=C(C2=NC=NC=C2N1)BrPubChem
InChIInChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9HPubChem
InChIKeySKWPOBAVJBHMMY-UHFFFAOYSA-NPubChem
PlanarityFully conjugated, planar bicyclic systemComputed

The 3D conformation, optimized via computational models, reveals minimal torsional strain due to the rigid fused-ring system. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting significant polarity from the bromine substituent .

Physicochemical Properties

Solubility and Stability

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under ambient conditions is moderate, with degradation observed under prolonged UV exposure or in strongly acidic/basic environments .

Spectroscopic Profiles

  • UV-Vis: Absorption maxima at 254 nm (π→π* transition) and 310 nm (n→π* transition) .

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) signals include δ 8.45 (s, 1H, H-2), 7.90 (d, 1H, H-6), and 6.75 (s, 1H, H-4) .

  • Mass Spectrometry: ESI-MS m/z 197.96 [M+H]⁺, confirming the molecular weight .

Reactivity and Synthetic Utility

Electrophilic and Nucleophilic Pathways

The bromine atom at position 7 serves as a reactive handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl derivatives, while Buchwald-Hartwig amination introduces amine functionalities .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C7-Aryl-pyrrolo[3,2-d]pyrimidine
Nucleophilic SubstitutionKCN, DMF, 60°C7-Cyano-pyrrolo[3,2-d]pyrimidine

Computational Reactivity Predictions

DFT studies highlight the C7 position as the most electrophilic site (Fukui function f⁺ = 0.15), favoring oxidative addition in palladium-catalyzed reactions . The LUMO energy (-1.8 eV) further supports its susceptibility to nucleophilic attack .

Future Perspectives and Research Directions

Further investigations should prioritize:

  • Synthetic Methodologies: Developing scalable routes via continuous-flow chemistry.

  • Biological Screening: Evaluating cytotoxicity, kinase inhibition, and antimicrobial potency.

  • Materials Science: Exploring its use in organic semiconductors due to its conjugated π-system.

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